molecular formula C19H23IN2 B051766 2-Iodoimipramine CAS No. 124598-60-3

2-Iodoimipramine

Cat. No. B051766
M. Wt: 406.3 g/mol
InChI Key: QZSZIBCLUYVMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodoimipramine is a chemical compound that belongs to the class of tricyclic antidepressants. It is derived from the imipramine molecule by replacing one of the hydrogen atoms with an iodine atom. This modification enhances the drug's potency and selectivity for the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders.

Mechanism Of Action

The mechanism of action of 2-iodoimipramine involves the inhibition of the reuptake of serotonin and norepinephrine by the presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their binding to the postsynaptic receptors and results in a mood-elevating effect.

Biochemical And Physiological Effects

In addition to its antidepressant and anxiolytic effects, 2-iodoimipramine has been shown to modulate other physiological processes such as pain perception, sleep-wake cycle, and appetite regulation. It has also been found to have anti-inflammatory and neuroprotective properties, which may contribute to its therapeutic potential in various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-iodoimipramine in lab experiments is its high potency and selectivity for the serotonin transporter, which allows for precise modulation of the serotonergic system. However, its use may be limited by its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-iodoimipramine, including:
1. Investigation of its efficacy and safety in clinical trials for the treatment of depression and anxiety disorders.
2. Exploration of its potential in the treatment of other neurological disorders such as neuropathic pain, Alzheimer's disease, and Parkinson's disease.
3. Development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Elucidation of the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.
5. Evaluation of its potential as a tool for studying the serotonergic system in animal models.
In conclusion, 2-iodoimipramine is a promising compound with a wide range of therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in the treatment of various neurological disorders and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-iodoimipramine involves several steps, starting with the reaction of imipramine with iodine monochloride in the presence of a catalyst such as aluminum chloride. This reaction produces 2-chloroimipramine, which is then treated with silver iodide to replace the chlorine atom with an iodine atom. The final product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

2-Iodoimipramine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Moreover, 2-iodoimipramine has been found to have fewer side effects than other tricyclic antidepressants, making it a promising candidate for clinical use.

properties

CAS RN

124598-60-3

Product Name

2-Iodoimipramine

Molecular Formula

C19H23IN2

Molecular Weight

406.3 g/mol

IUPAC Name

3-(3-iodo-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H23IN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-14-17(20)10-11-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3

InChI Key

QZSZIBCLUYVMEG-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I

Other CAS RN

124598-60-3

synonyms

2-iodoimipramine

Origin of Product

United States

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